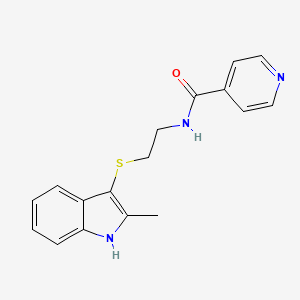
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide” is a compound that contains an indole nucleus, which is a significant heterocyclic system found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling between carboxylic acids and amines . For instance, the synthesis of “N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” involved a reaction between tryptamine and naproxen . Another example is the preparation of 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides, which involved the substitution of ethyl acetate-2-sodium thiosulfate with indole, followed by hydrolysis and coupling with a series of benzylamines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . The indole nucleus is aromatic in nature due to the presence of 10 π-electrons .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to interest in synthesizing a variety of indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Fluorimetric Estimation and Biological Activity
Research on related compounds, such as N1-methylnicotinamide, has explored their role as metabolic products and their quantification methods. For instance, N1-methylnicotinamide is a principal excretion product derived from nicotinic acid metabolism, with various methods developed for its estimation based on fluorescence measurements (Carpenter & Kodicek, 1950). Such methodologies could be applicable to studying the metabolism and biological activity of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide.
Synthesis and Structural Analysis
The synthesis of isonicotinamides with various substituents, including N-furanylmethyl and N-thiophenylmethyl, demonstrates the chemical versatility and potential for creating compounds with diverse biological activities. Cyclisation reactions of these substituents can yield spirocyclic compounds, indicating a method for generating complex structures from simple precursors (Brice & Clayden, 2009).
Antimicrobial and Antituberculosis Activities
Compounds derived from isonicotinamide, such as those synthesized for antimicrobial screening, show significant activity against bacterial, fungal, and mycobacterium strains. This suggests that this compound could possess similar antimicrobial properties, offering a potential area for further research (Patel, Bh, & Ari, 2014).
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been shown to interact with their targets in various ways, often resulting in the inhibition or activation of certain biological processes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include the inhibition of viral replication, reduction of inflammation, and prevention of cancer cell proliferation, among others .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future direction could involve further investigation and development of “N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isonicotinamide” and similar compounds for their potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-16(14-4-2-3-5-15(14)20-12)22-11-10-19-17(21)13-6-8-18-9-7-13/h2-9,20H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIDFQVOZZYLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)
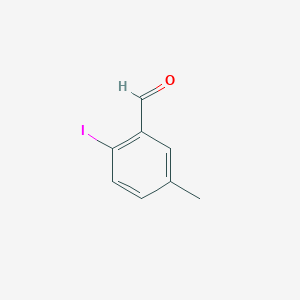

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B2933139.png)
![2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid](/img/structure/B2933140.png)
![3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2933141.png)
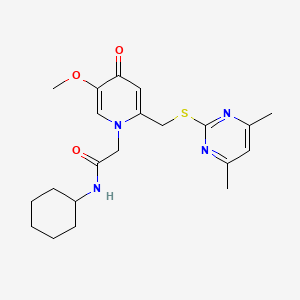
![6-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)nicotinonitrile](/img/structure/B2933144.png)
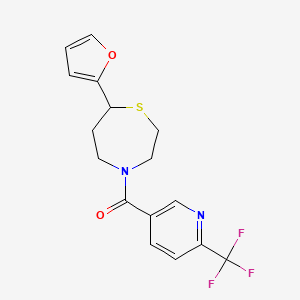
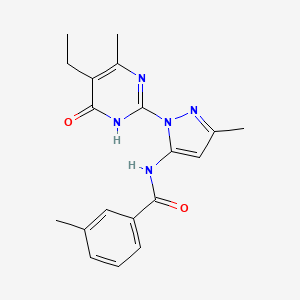
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2933147.png)
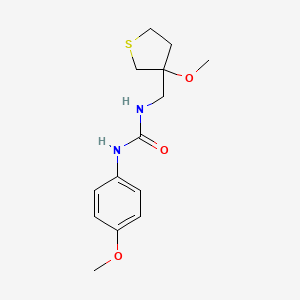
![3-(4-methoxybenzyl)-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2933149.png)